Azane;2-(carboxymethyldisulfanyl)acetic acid, commonly recognized in industry as diammonium dithiodiglycolate, is a highly water-soluble, dual-functional disulfide salt utilized primarily as a dynamic cross-linking agent and redox buffer in industrial and cosmetic chemistry. Structurally comprising a central disulfide bond flanked by two ammonium carboxylate groups, this compound is uniquely suited for controlling thiol-disulfide exchange reactions [1]. In procurement contexts, it is the standard choice for establishing thermodynamic equilibrium in keratin modification processes and serves as a biocompatible, film-forming cross-linker in polymer science, offering superior aqueous processability and safety profiles compared to conventional reactive cross-linking agents[2].
Substituting Azane;2-(carboxymethyldisulfanyl)acetic acid with generic alkaline buffers (such as diammonium phosphate) or standard oxidants fails because generic alternatives cannot replicate the specific Le Chatelier equilibrium required in thiol-based reduction systems [1]. When reducing agents like ammonium thioglycolate are used without their exact oxidized counterpart, the cleavage of disulfide bonds proceeds unchecked to completion, causing irreversible structural degradation in targeted proteins and polymers. Furthermore, attempting to use generic dicarboxylic acids for cross-linking lacks the dynamic, reversible nature of the central disulfide bond, resulting in static polymer networks that lack the self-healing or stimuli-responsive properties inherent to this specific compound [2].
In structural modification formulations, the addition of Azane;2-(carboxymethyldisulfanyl)acetic acid acts as a critical 'stop-action' agent. Formulations containing 2-22 wt% ammonium thioglycolate combined with 0.1-18 wt% of this target compound establish a thermodynamic equilibrium that intentionally prevents the reduction reaction from reaching 100% completion[1]. This mathematically extends the safe processing window and preserves structural integrity, whereas the baseline use of the reducing agent alone results in unchecked disulfide cleavage and catastrophic material failure [1].
| Evidence Dimension | Reaction completion and processing safety window |
| Target Compound Data | 0.1–18 wt% target compound + reducing agent establishes self-limiting equilibrium |
| Comparator Or Baseline | Reducing agent alone (0% target compound) proceeds to 100% completion |
| Quantified Difference | Target prevents 100% disulfide cleavage, halting over-reduction; comparator causes structural overprocessing. |
| Conditions | Aqueous thiol-disulfide exchange system at pH 7.5–8.7 |
Buyers formulating protein or polymer modifiers must procure this exact oxidized salt to prevent catastrophic over-reduction and ensure reproducible batch performance.
Azane;2-(carboxymethyldisulfanyl)acetic acid demonstrates exceptional utility in the synthesis of biocompatible, water-soluble polymer networks. When reacted with organic acids, it forms polycarboxylic acid derivatives that maintain a high aqueous solubility constant of ≥ 10^-6 M [1]. This allows for the formulation of stable, encapsulated functional groups entirely in aqueous media, contrasting sharply with generic hydrophobic cross-linkers that require volatile organic solvents or suffer from premature precipitation during industrial scale-up [1].
| Evidence Dimension | Aqueous solubility constant of cross-linked derivatives |
| Target Compound Data | Solubility constant of ≥ 10^-6 M in water |
| Comparator Or Baseline | Standard hydrophobic dicarboxylic cross-linkers |
| Quantified Difference | Target maintains high aqueous solubility; comparators require organic co-solvents or precipitate. |
| Conditions | Aqueous polymer synthesis and formulation |
Essential for manufacturers aiming to develop VOC-free, water-based film-forming polymers and biocompatible materials without solvent-handling overhead.
For large-scale procurement, the environmental handling profile of a cross-linking agent is a major cost driver. Standardized OECD testing demonstrates that Azane;2-(carboxymethyldisulfanyl)acetic acid is practically non-toxic to aquatic life, exhibiting an EC50 > 100 mg/L in Daphnia magna and an LC50 > 100 mg/L in fish (OECD TG 203) [1]. This provides a massive handling and disposal advantage over conventional reactive cross-linkers, such as glutaraldehyde, which typically exhibit high aquatic toxicity (LC50 < 10 mg/L) and require stringent, costly wastewater treatment protocols[1].
| Evidence Dimension | Acute aquatic toxicity (LC50/EC50) |
| Target Compound Data | EC50 and LC50 > 100 mg/L |
| Comparator Or Baseline | Conventional aldehyde cross-linkers (LC50 < 10 mg/L) |
| Quantified Difference | Target exhibits >10x lower aquatic toxicity, falling into the practically non-toxic category. |
| Conditions | OECD Guideline 203 (Fish) and Daphnia acute toxicity assays |
Significantly reduces regulatory compliance and wastewater treatment costs for industrial-scale manufacturing facilities.
Directly following its ability to halt thiol-disulfide exchange before completion (Section 3), this compound is the industry standard for high-end cosmetic perming and straightening solutions. By incorporating 0.1-18 wt% of the compound alongside ammonium thioglycolate, formulators can create products with wide, forgiving processing windows that mathematically prevent structural over-reduction [1].
Leveraging its high aqueous solubility (≥ 10^-6 M) and stable disulfide linkage (Section 3), this compound is ideal for synthesizing water-based, film-forming polymers. It is heavily utilized in biomedical and cosmetic materials where repairing damaged surfaces or encapsulating active ingredients is required without the use of toxic organic solvents[2].
Because the central disulfide bond remains dynamically active, Azane;2-(carboxymethyldisulfanyl)acetic acid is a prime precursor for self-healing hydrogels and stimuli-responsive materials. Its low ecotoxicity (EC50 > 100 mg/L) makes it a preferred, scalable cross-linker for environmentally friendly smart materials that respond to redox triggers in aqueous environments[3].
Irritant